5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S2/c1-2-18-8-11-21(31-18)32(29,30)27-17-7-3-5-15(13-17)19-9-10-20-24-25-22(28(20)26-19)16-6-4-12-23-14-16/h3-14,27H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCZHAJKSCILFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide involves several key steps:
Formation of Intermediate Compounds: : The synthesis starts with the preparation of intermediate compounds, such as 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine and 3-(3-(pyridin-3-yl)phenyl)thiophene-2-sulfonamide.
Condensation Reactions: : These intermediates undergo condensation reactions in the presence of suitable reagents and catalysts to form the final compound.
Purification: : The final product is purified using methods such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and efficiency. Scale-up processes may require specialized equipment to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the pyridine ring or the triazolo ring, potentially leading to partial hydrogenation.
Substitution: : Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Solvents: : Dimethylformamide (DMF), acetonitrile
Major Products
The major products from these reactions can include oxidized or reduced forms of the compound, or derivatives where the sulfonamide group has been modified.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in cancer progression and infectious diseases. Triazole compounds are known to bind with various enzymes and receptors in biological systems, suggesting that this compound could modulate enzyme activity critical to disease pathways .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various bacteria and fungi. For instance, triazole derivatives exhibit significant efficacy against resistant strains of Staphylococcus aureus and Escherichia coli . The potential for 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide to function as an antimicrobial agent is promising due to its structural similarity to known active compounds.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies on triazole derivatives have shown that they can inhibit the growth of tumor cells in vitro and in vivo. For example, certain triazolopyridazine derivatives have been reported to inhibit MET kinase activity, which is crucial for tumor growth and metastasis .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of similar triazole compounds, several derivatives showed potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . This suggests that 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide may also exhibit similar or enhanced efficacy.
Case Study 2: Cancer Research
Research into triazolopyridazine derivatives has demonstrated their potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth. For instance, one derivative was shown to inhibit the MET enzyme with an IC50 value of 4.2 nmol/L . This highlights the potential for 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide to be developed as a targeted therapy for specific cancers.
Mechanism of Action
The mechanism by which 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide exerts its effects depends on its interactions with molecular targets. Its structural components allow it to bind to specific proteins or receptors, potentially inhibiting their function or altering their activity. The pathways involved could include enzyme inhibition, modulation of signal transduction, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights compounds with overlapping structural motifs, primarily the [1,2,4]triazolo[4,3-b]pyridazine scaffold. Below is a comparative analysis based on substituents and available
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: The target compound substitutes the [1,2,4]triazolo[4,3-b]pyridazine core with a pyridin-3-yl group, distinguishing it from Lin28-1632 (3-methyl substituent) and E-4b (pyrazole and benzoylamino groups). Its thiophene-2-sulfonamide moiety is unique among the compared compounds. Lin28-1632 features an N-methylacetamide side chain, which may enhance solubility compared to the sulfonamide group in the target compound.
Physicochemical Properties: Melting points (mp) for E-4b (253–255°C) suggest high thermal stability, likely due to hydrogen bonding from the propenoic acid group . The absence of analogous data for the target compound precludes direct comparison.
Biological Activity: Lin28-1632 demonstrates functional inhibition of Lin28 proteins at 80 µM, indicating that the [1,2,4]triazolo[4,3-b]pyridazine scaffold can engage protein targets .
Biological Activity
5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide (CAS Number: 891107-78-1) is a synthetic organic compound that has garnered attention in various fields of scientific research due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is , with a molecular weight of approximately 462.55 g/mol. The compound features a thiophene ring, a sulfonamide group, and a triazolo-pyridazine moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N6O2S2 |
| Molecular Weight | 462.55 g/mol |
| CAS Number | 891107-78-1 |
| IUPAC Name | 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide |
Research indicates that compounds similar to 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide may exhibit their biological activity through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or infection pathways.
- Receptor Binding : Its structural similarity to natural ligands allows it to bind to biological receptors, potentially modulating their activity.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains and fungi.
Pharmacological Studies
Several studies have explored the pharmacological potential of this compound:
- Anticancer Activity : Research has indicated that derivatives of triazolo-pyridazine compounds can inhibit c-Met kinases involved in tumor growth. For instance, compounds in this class have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Properties : In vitro studies have shown that related compounds exhibit significant antibacterial and antifungal activities. For example, certain triazole derivatives were tested against Mycobacterium tuberculosis and showed promising results .
Case Study 1: Anticancer Efficacy
In a recent study published in Molecules, a series of triazolo-pyridazine derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of 0.005 µM against c-Met kinases and was selected for preclinical trials due to its favorable pharmacokinetic profile . This highlights the potential of structurally related compounds like 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide in cancer therapy.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of thiophene-based sulfonamides demonstrated that related compounds had strong inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial properties.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The compound’s core structure involves a [1,2,4]triazolo[4,3-b]pyridazine moiety linked to a thiophene sulfonamide group. Key methods include:
- One-pot synthesis : Refluxing intermediates like N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF) under controlled conditions to form the triazole ring .
- Catalytic efficiency : Using ionic liquids (e.g., [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup>) to enhance condensation reactions, reducing reaction times and improving yields compared to thermal methods .
- Base selection : Employing 3-picoline or 3,5-lutidine with catalytic sulfilimines to optimize sulfonamide coupling, addressing slow reaction kinetics and impurity issues .
Q. What analytical techniques are critical for characterizing this compound?
- Spectral analysis : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry of the triazole-pyridazine core and sulfonamide linkage .
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>98% recommended for biological assays) .
- X-ray crystallography : For resolving ambiguous stereochemistry in analogs with substituted pyridyl or thiophene groups .
Q. What safety precautions are necessary during handling?
- Hazard classification : Limited GHS data, but structurally related triazolopyridazines may exhibit acute toxicity (oral/dermal LD50 >2000 mg/kg in rodents). Assume standard PPE: gloves, lab coat, and fume hood use .
- First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. How does solubility impact experimental design for in vitro assays?
- Solvent selection : DMSO (10–50 mM stock solutions) for cellular assays; aqueous buffers (pH 6–8) with <1% DMSO for solubility .
- Aggregation testing : Dynamic light scattering (DLS) to confirm monodisperse behavior in buffer .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide modifications to enhance target affinity?
- Key substituents :
- Pyridin-3-yl group : Critical for π-π stacking with kinase ATP pockets (e.g., in triazolopyridazine-based inhibitors) .
- Thiophene sulfonamide : Modulating electron-withdrawing groups (e.g., ethyl vs. trifluoromethyl) alters solubility and binding entropy .
- Analog synthesis : Replace the pyridinyl group with isosteres (e.g., pyrimidine) to evaluate selectivity against off-target kinases .
Q. What mechanistic insights explain contradictions in catalytic efficiency across synthetic protocols?
- Contradiction : Ionic liquids ([TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup>) accelerate triazole formation but may incompatibly interact with sulfonamide coupling steps .
- Resolution : Sequential one-pot reactions using orthogonal catalysts (e.g., ionic liquid for triazole cyclization, followed by 3-picoline for sulfonamide coupling) to avoid interference .
Q. Which in vitro models are suitable for evaluating pharmacokinetic properties?
- Metabolic stability : Human liver microsomes (HLM) with LC-MS/MS quantification to assess CYP450-mediated degradation .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10<sup>−6</sup> cm/s desirable) .
Q. How can computational methods predict off-target interactions?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to screen against kinase databases (e.g., KLIFS) .
- MD simulations : Assess binding mode stability of the triazole-pyridazine core in ATP-binding pockets over 100-ns trajectories .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
